molecular formula C13H24OSi2 B14114146 4-Methoxy-1,2-bis(trimethylsilyl)benzene

4-Methoxy-1,2-bis(trimethylsilyl)benzene

Cat. No.: B14114146
M. Wt: 252.50 g/mol
InChI Key: MCJBEMYTZWQVSI-UHFFFAOYSA-N
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Description

4-Methoxy-1,2-bis(trimethylsilyl)benzene is an organic compound characterized by the presence of methoxy and trimethylsilyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1,2-bis(trimethylsilyl)benzene typically involves the reaction of 4-methoxybenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

4-Methoxybenzene+2(Trimethylsilyl chloride)This compound+2(Hydrochloric acid)\text{4-Methoxybenzene} + 2 \text{(Trimethylsilyl chloride)} \rightarrow \text{this compound} + 2 \text{(Hydrochloric acid)} 4-Methoxybenzene+2(Trimethylsilyl chloride)→this compound+2(Hydrochloric acid)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1,2-bis(trimethylsilyl)benzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form a hydroxy derivative.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde.

    Reduction: Formation of 4-methoxyphenol.

    Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

4-Methoxy-1,2-bis(trimethylsilyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also used in the development of new materials and catalysts.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-1,2-bis(trimethylsilyl)benzene involves its interaction with various molecular targets. The trimethylsilyl groups provide steric protection, making the compound less reactive and more stable. This stability allows it to act as a protecting group in organic synthesis, temporarily shielding reactive sites on molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(trimethylsilyl)benzene
  • 1,2-Bis(trimethylsilyl)benzene
  • 4-Methoxy-1,3-bis(trimethylsilyl)benzene

Uniqueness

4-Methoxy-1,2-bis(trimethylsilyl)benzene is unique due to the specific positioning of the methoxy and trimethylsilyl groups on the benzene ring. This arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both electron-donating (methoxy) and sterically bulky (trimethylsilyl) groups makes it a versatile compound in various chemical transformations and applications.

Properties

Molecular Formula

C13H24OSi2

Molecular Weight

252.50 g/mol

IUPAC Name

(4-methoxy-2-trimethylsilylphenyl)-trimethylsilane

InChI

InChI=1S/C13H24OSi2/c1-14-11-8-9-12(15(2,3)4)13(10-11)16(5,6)7/h8-10H,1-7H3

InChI Key

MCJBEMYTZWQVSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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